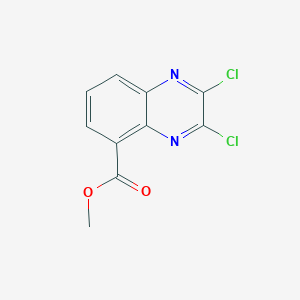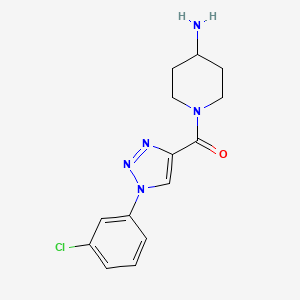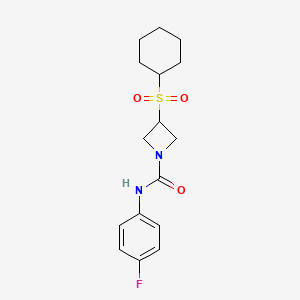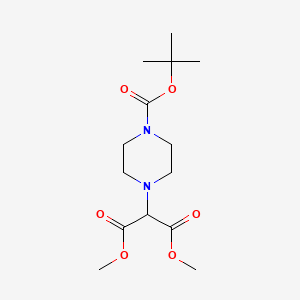
Methyl 2,3-dichloroquinoxaline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dichloroquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2,3-dichloroquinoxaline-5-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3-dichloroquinoxaline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dichloroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydroquinoxaline derivative using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of quinoxaline-5-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Oxidation: Quinoxaline-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2,3-dichloroquinoxaline-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of methyl 2,3-dichloroquinoxaline-5-carboxylate.
Quinoxaline-5-carboxylic acid: An oxidation product of the compound.
Methyl quinoxaline-5-carboxylate: A related ester without the chlorine substituents.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the ester functional group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of diverse quinoxaline derivatives with various applications .
Propiedades
IUPAC Name |
methyl 2,3-dichloroquinoxaline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(12)8(11)13-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBZMVKBLNQBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)


![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624148.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2624150.png)
![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)




![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B2624163.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2624164.png)

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2624166.png)
